molecular formula C6H8O B3029854 2,4-Hexadienal CAS No. 80466-34-8

2,4-Hexadienal

Cat. No. B3029854
CAS RN: 80466-34-8
M. Wt: 96.13 g/mol
InChI Key: BATOPAZDIZEVQF-UHFFFAOYSA-N
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Description

2,4-Hexadienal, also known as 2,4-hexadienoic acid, is a volatile organic compound (VOC) found in a variety of foods, beverages, and other products. It is a key component of many flavorings and fragrances, and is used in a wide range of industrial and laboratory applications.

Scientific Research Applications

Toxicology and Carcinogenicity

2,4-Hexadienal (2,4-Hx), an unsaturated aldehyde, has been extensively studied for its toxicological and carcinogenic properties. In studies involving F344 rats and B6C3F1 mice, 2,4-Hx induced forestomach hyperplasia and carcinomas when administered via gavage. These studies highlight the compound's potential as a model substance in understanding the mechanisms of carcinogenesis, particularly in relation to exposure to lipid peroxidation products in the diet and their potential link to human malignancies (Nyska et al., 2001); (Chan et al., 2003).

Atmospheric Chemistry

E,E-2,4-Hexadienal plays a role in atmospheric chemistry. Research on its reactions with atmospheric oxidants (Cl atoms, OH, and NO3 radicals) provides insights into the tropospheric degradation of α,β-unsaturated carbonyl compounds. These studies are crucial for understanding the atmospheric fate of these compounds and their impact on air quality and climate (Colmenar et al., 2014); (Colmenar et al., 2018).

Catalysis and Organic Chemistry

The compound is used in organic chemistry, particularly in the context of catalysis and reaction mechanisms. For example, the photoinduced hydrogenation of 2,4-hexadiene catalyzed by chromium carbonyl complexes illustrates its utility in exploring reaction selectivity and mechanisms in organic synthesis (Platbrood & Wilputte-Steinert, 1974).

Food Chemistry

This compound also finds applications in food chemistry. It reacts with 2-thiobarbituric acid to produce red pigments, potentially occurring during lipid oxidation in foods. This reaction is significant for understanding and monitoring lipid oxidation processes in food science (Kosugi et al., 1988).

Photophysics and Photochemistry

In the field of photophysics and photochemistry, studies on the triplet potential energy surface of s-trans-2,4-hexadiene contribute to our understanding of photoisomerization processes, which are relevant for the development of photoresponsive materials and in understanding light-induced chemical reactions (Saltiel et al., 2001).

Environmental Safety

Research has also focused on the application of hexanal, a derivative of this compound, to improve the safety of fresh-sliced apples, illustrating its potential as a natural preservative in food safety and preservation (Lanciotti et al., 2003).

Mechanism of Action

Target of Action

2,4-Hexadienal is a natural constituent of meat, vegetable, and fish oils . It is one of the lipid peroxidation products of polyunsaturated oils which undergoes auto-oxidation especially during storage . Its primary targets are the lipids in these oils.

Mode of Action

It is known to undergo a trans-cis photoisomerization reaction . This reaction is proposed to occur in terms of the p-π conjugation interaction or the p-σ superconjugation interaction .

Biochemical Pathways

It is known to be involved in the lipid peroxidation process . Lipid peroxidation refers to the oxidative degradation of lipids, a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage.

Pharmacokinetics

It is known that this compound is insoluble in water and soluble in alcohol .

Result of Action

The result of this compound’s action is the development of off or tainted flavor in oils, especially during storage . This is due to the lipid peroxidation process, which results in the degradation of lipids and the production of various degradation products, including this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it reacts with strong oxidizing and reducing agents . Additionally, the rate of lipid peroxidation, and thus the production of this compound, can be influenced by factors such as temperature and the presence of oxygen .

Safety and Hazards

2,4-Hexadienal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,4-Hexadienal can be achieved through a multi-step process involving the oxidation of a primary alcohol, followed by a Wittig reaction and dehydration.", "Starting Materials": [ "1-Hexanol", "Phosphorus pentoxide", "Triphenylphosphine", "Benzaldehyde" ], "Reaction": [ "1. Oxidation of 1-Hexanol with phosphorus pentoxide to form hexanal", "2. Wittig reaction of hexanal with triphenylphosphine and benzaldehyde to form 2,4-Hexadienal", "3. Dehydration of 2,4-Hexadienal to remove any remaining water" ] }

CAS RN

80466-34-8

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

hexa-2,4-dienal

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3

InChI Key

BATOPAZDIZEVQF-UHFFFAOYSA-N

Isomeric SMILES

C/C=C\C=C\C=O

SMILES

CC=CC=CC=O

Canonical SMILES

CC=CC=CC=O

boiling_point

174.0 °C
174 °C;  76 °C @ 30 mm Hg

density

0.896-0.902 (20°)

Other CAS RN

73506-81-7
80466-34-8
142-83-6

physical_description

Yellow liquid;  powerful but sweet-green aroma, in dilution pleasant citrusy green

Pictograms

Flammable; Acute Toxic; Irritant

solubility

Slightly soluble in water;  miscible in oils
soluble (in ethanol)

synonyms

2,4-hexadienal
2,4-hexadienal, (E,E)-isomer
2,4-hexadienal, (E,Z)-isome

vapor_pressure

4.8 mm Hg @ 25 °C /Estimated/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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